molecular formula C22H23N5O3S B2898698 N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1798540-35-8

N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2898698
CAS No.: 1798540-35-8
M. Wt: 437.52
InChI Key: YRDVJALOKYVNID-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring, linked to a 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl group via a carbonyl bridge. A cyclopropanecarboxamide moiety is attached to the thiazole ring (Figure 1). The 2-methoxyphenyl substituent introduces electron-donating effects, which may enhance binding affinity compared to halogenated analogs.

Properties

IUPAC Name

N-[5-[5-(2-methoxyphenyl)-2-methylpyrazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-26-17(11-16(25-26)14-5-3-4-6-18(14)30-2)21(29)27-10-9-15-19(12-27)31-22(23-15)24-20(28)13-7-8-13/h3-6,11,13H,7-10,12H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDVJALOKYVNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide (CAS Number: 1798540-35-8) is a complex organic compound that has garnered attention for its potential biological activity, particularly in the realm of pharmacology. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S, with a molecular weight of 437.5 g/mol. The structure features several key functional groups that contribute to its biological activity:

  • Pyrazole moiety : Known for its role in various pharmacological activities.
  • Thiazolo[5,4-c]pyridine ring : Implicated in enhancing binding affinity and selectivity towards biological targets.
  • Cyclopropanecarboxamide group : May influence the compound's metabolic stability and bioavailability.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in coagulation pathways. Notably, it has been investigated as a potential inhibitor of coagulation factor Xa (FXa), an essential enzyme in the coagulation cascade.

Inhibition of Factor Xa

Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on FXa:

  • IC50 Values : The IC50 values for related compounds range significantly, with some exhibiting low nanomolar potency (e.g., IC50 = 23 ± 8 nM) against FXa .
  • Structure-Activity Relationship (SAR) : Modifications at the para position of the phenyl ring have been shown to enhance activity. For instance, substituents such as chlorine and methoxy have been linked to improved inhibition profiles .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Anticoagulant Efficacy : In vivo studies demonstrated that compounds similar to this one significantly reduced thrombus formation in animal models while prolonging bleeding time, suggesting a favorable safety profile .
  • Selectivity : Some derivatives have shown increased selectivity for FXa over thrombin, which is critical for minimizing side effects associated with anticoagulation therapy .
  • Docking Studies : Molecular docking simulations reveal that the compound effectively occupies critical binding sites on FXa, forming essential interactions that stabilize the enzyme-inhibitor complex .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

CompoundTargetIC50 (nM)Selectivity Ratio (FXa/Thrombin)Reference
Compound AFXa23 ± 8>3
Compound BFXa12 ± 4>5
Compound CThrombin45 ± 10-

Chemical Reactions Analysis

Tetrahydrothiazolo[5,4-c]pyridine Ring Formation

The bicyclic thiazolo-pyridine system is constructed through:

  • Cyclocondensation : Reaction of pyridine derivatives with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under thermal conditions forms the thiazole ring.
  • Reductive Amination : Secondary amines are introduced via hydrogenation of imine intermediates to yield tetrahydro derivatives.

Key Intermediate

text
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-amine → Reacts with carbonyl groups for subsequent functionalization.

Amide Coupling with Cyclopropanecarboxamide

The final step involves coupling the tetrahydrothiazolopyridine amine with cyclopropanecarboxylic acid:

  • Activation of Carboxylic Acid : Cyclopropanecarboxylic acid is activated using EDCl/HOBt or thionyl chloride (SOCl₂) to form an acyl chloride .
  • Nucleophilic Acyl Substitution : The activated carbonyl reacts with the amine group on the tetrahydrothiazolopyridine scaffold under basic conditions (e.g., triethylamine) .

Reaction Scheme

text
Cyclopropanecarboxylic Acid + SOCl₂ → Cyclopropanecarboxylic Acid Chloride Acid Chloride + Tetrahydrothiazolopyridine Amine → Target Amide

Spectral Characterization and Validation

Critical analytical data for verifying the structure include:

Technique Key Observations
¹H NMR - Singlet for methoxy group at δ 3.85 ppm .
- Pyrazole C5-H at δ 8.15 ppm .
¹³C NMR - Carbonyl (C=O) at δ 184.76 ppm .
- Pyridine carbons at δ 114–139 ppm .
FT-IR - C=O stretch at 1667 cm⁻¹ .
- C=N stretch at 1616 cm⁻¹ .
HRMS - [M+H]⁺ at m/z 281.0691 (calculated for C₁₃H₁₄ClN₂O₃) .

Reactivity and Functionalization

  • Electrophilic Substitution : The pyrazole ring undergoes halogenation or nitration at electron-rich positions (C3/C5) .
  • Nucleophilic Attack : The carbonyl group participates in condensations (e.g., with hydrazines to form hydrazones) .
  • Methoxy Group Stability : Resists hydrolysis under acidic conditions but demethylates under strong bases (e.g., BBr₃) .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related molecules from the evidence, focusing on core modifications, substituent effects, and physicochemical properties.

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Thiazolo[5,4-c]pyridine 3-(2-Methoxyphenyl)-1-methyl-pyrazole; cyclopropanecarboxamide ~430 (estimated) N/A N/A N/A
3a () Pyrazole-4-carboxamide Phenyl, 4-cyano; chloro, methyl 403.1 133–135 68
3b () Pyrazole-4-carboxamide 4-Chlorophenyl, 4-cyano; chloro, methyl 437.1 171–172 68
Compound Thiazolo[5,4-c]pyridine Isoxazole-5-carbonyl; cyclobutanecarboxamide 332.4 N/A N/A
Niclosamide () Salicylanilide Nitro, chloro 327.1 228–230 N/A
Key Comparisons

A. Core Structure Variations

  • Thiazolo[5,4-c]pyridine vs. Pyrazole-4-carboxamide (): The target’s bicyclic core may enhance rigidity and target selectivity compared to simpler pyrazole derivatives like 3a–3p, which lack fused heterocycles .
  • Cyclopropane vs.

B. Substituent Effects

  • 2-Methoxyphenyl vs. Halogenated Aryl Groups (): The target’s 2-methoxyphenyl substituent provides electron-donating effects, contrasting with the electron-withdrawing chloro groups in 3b and 3e. This difference may alter π-π stacking interactions or hydrogen-bonding capacity .
  • Isoxazole vs. Pyrazole (): Replacing the pyrazole in the target with isoxazole (as in ) introduces an additional oxygen atom, which could modulate solubility or metabolic stability .

C. Pharmacological Implications

  • While direct activity data for the target compound is unavailable, structurally related compounds like niclosamide () exhibit TMEM16A antagonism, suggesting that the target’s pyrazole-thiazolo core may similarly interact with ion channels .
  • The cyclopropanecarboxamide group’s lipophilicity may enhance blood-brain barrier penetration compared to the more polar carbohydrazide derivatives in –6 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization steps. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalyst optimization : Employ K₂CO₃ or Et₃N as bases for deprotonation .
  • Purity monitoring : Use HPLC to track intermediates and final product purity (>95%) .

Q. What are the critical analytical techniques for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl, cyclopropane) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₅N₅O₃S) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature .
  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, with HPLC monitoring for degradation .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyphenyl, cyclopropane) to map binding requirements .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Cross-assay validation : Compare results from enzymatic assays (e.g., IC₅₀) vs. cell-based viability assays (e.g., MTT) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based systems .
  • Off-target screening : Employ proteome-wide affinity pulldowns to identify non-specific interactions .

Q. What in vivo experimental designs are recommended for evaluating pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Dose formulation : Use PEG-400/saline (70:30) to enhance solubility for IV/PO administration .
  • PK parameters : Measure Cₘₐₓ, Tₘₐₓ, t₁/₂, and bioavailability (%) in rodent models .
  • Tissue distribution : Radiolabel the compound (¹⁴C) for quantitative biodistribution analysis .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
  • Prodrug derivatization : Introduce phosphate or ester groups to improve hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release in in vivo studies .

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